molecular formula C18H15N3OS B6490689 5-[(4-methylphenyl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1359207-62-7

5-[(4-methylphenyl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No. B6490689
CAS RN: 1359207-62-7
M. Wt: 321.4 g/mol
InChI Key: HCJGIXDQJLTARF-UHFFFAOYSA-N
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Description

The compound “5-[(4-methylphenyl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one” is a complex organic molecule that contains several functional groups including a pyrazolo[1,5-a]pyrazin-4-one ring, a thiophene ring, and a methylphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The pyrazolo[1,5-a]pyrazin-4-one ring system is a bicyclic structure with nitrogen atoms, and the thiophene ring contains a sulfur atom .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used . The presence of the pyrazolo[1,5-a]pyrazin-4-one and thiophene rings could potentially make the compound reactive towards electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure . For example, the presence of the pyrazolo[1,5-a]pyrazin-4-one and thiophene rings could potentially affect its solubility, melting point, and other properties .

Mechanism of Action

Without specific information on the biological activity of this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

Without specific safety data for this compound, it’s difficult to provide detailed information on its potential hazards .

properties

IUPAC Name

5-[(4-methylphenyl)methyl]-2-thiophen-2-ylpyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS/c1-13-4-6-14(7-5-13)12-20-8-9-21-16(18(20)22)11-15(19-21)17-3-2-10-23-17/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJGIXDQJLTARF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CN3C(=CC(=N3)C4=CC=CS4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-methylphenyl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

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